Product packaging for Kuwanon K(Cat. No.:CAS No. 88524-66-7)

Kuwanon K

Cat. No.: B12095384
CAS No.: 88524-66-7
M. Wt: 692.7 g/mol
InChI Key: FEAIYAOTVUYWQZ-AIQWNVMPSA-N
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Description

Origin and Classification within Flavonoid Chemistry

Kuwanon K is primarily found in the root bark of Morus species, commonly known as mulberry trees. ontosight.ai Within the realm of flavonoid chemistry, this compound is classified as a prenylated flavonoid. ontosight.ai Flavonoids are a diverse group of plant secondary metabolites characterized by a basic fifteen-carbon skeleton, which typically consists of two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C). nih.gov this compound possesses a 4H-1-benzopyran-4-one backbone, a characteristic feature of many flavonoids, with additional hydroxyl and methyl groups. ontosight.ai The presence of prenyl groups further distinguishes it as a prenylated flavonoid, a subclass known for a wide range of biological activities. ontosight.ainih.gov Its full chemical name is 2-(3-(6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one, with a specific stereochemistry. ontosight.ai

Significance of this compound in Natural Product Research

The significance of this compound in natural product research stems from its occurrence in a plant with a history of use in traditional medicine and the potential biological activities suggested by its complex structure. ontosight.aiontosight.ai Natural products from Morus species have been investigated for various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aiconnectjournals.com The unique structural features of this compound, including its multiple hydroxyl groups and a cyclohexene (B86901) ring, are hypothesized to play a role in its interactions with cellular components and its potential effects. ontosight.ai Research into this compound contributes to the understanding of the diverse array of compounds present in medicinal plants and their potential as sources for lead compounds in drug discovery. ontosight.ai

Current Research Landscape and Future Directions for this compound

Current research on this compound and related compounds from mulberry plants is focused on understanding their pharmacological effects and potential applications. ontosight.ai Studies have indicated that flavonoids from mulberry plants, including those structurally related to this compound, exhibit significant antioxidant and anti-inflammatory activities, which could be relevant in the context of diseases related to oxidative stress and inflammation. ontosight.aiconnectjournals.com Some research also explores potential anticancer properties of mulberry flavonoids. ontosight.ainih.gov

Detailed investigations into the structure-activity relationships of this compound and its analogs are considered important for the potential design of more potent and selective therapeutic agents. ontosight.ai The intricate stereochemistry of this compound presents challenges for total synthesis, suggesting that research into its natural biosynthesis pathway could also be an area of focus. ontosight.ai Future directions for this compound research are likely to involve further elucidation of its mechanisms of action at the molecular level, as well as exploring its potential in various biological assays to fully understand its therapeutic potential. Continued research may also involve the isolation and characterization of other related compounds from Morus species and comparative studies to understand the contribution of specific structural features to biological activity.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₀H₃₆O₁₁PubChem nih.gov
Molecular Weight692.7 g/mol PubChem nih.gov
XLogP37.3PubChem nih.gov
Heavy Atom Count51PubChem nih.gov
Rotatable Bond Count7PubChem invivochem.cn
Exact Mass692.22576196 DaPubChem nih.gov

Note: Data compiled from cited sources.

Table 2: Selected Research Findings Related to Mulberry Flavonoids (including those structurally related to this compound)

Compound(s) StudiedSource Plant PartObserved Activity / EffectReference
Flavonoids (general)Mulberry plantsAntioxidant, anti-inflammatory, anticancer properties ontosight.ai
Morusin, Kuwanon C, SanggenonsMulberry rootsPotent anti-inflammatory properties, strong antioxidative effects, antidiabetic properties, antitumor activities connectjournals.com
Kuwanon GMorus alba root barkAntibacterial activity against oral pathogens, anti-atherosclerosis, anti-asthma effects chemfaces.commdpi.com
Kuwanon CMorus albaAntitumor effect in cervical cancer cells, interacts with mitochondria and ER, induces ROS, inhibits cell cycle, stimulates apoptosis nih.gov
Kuwanon VMorus bombycis rootIncreases neurogenesis, promotes cell survival, inhibits cell proliferation in neural stem cells plos.org
Kuwanon LMulberry treeInhibits HIV-1 replication, potentially through binding to multiple viral targets (Integrase and Reverse Transcriptase) researchgate.netontosight.ai
Kuwanon G, Mulberrofuran G, Albanol BMorus species root barkTyrosinase inhibitory activity mdpi.comnih.gov
Kuwanon G, Kuwanon HMulberry root barkPotent ACE inhibitory effects, potential antihypertensive agents mdpi.com

Note: This table includes findings on this compound and other mulberry flavonoids often studied alongside it due to structural similarities and common origin. Specific findings solely on this compound are integrated into the text sections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36O11 B12095384 Kuwanon K CAS No. 88524-66-7

Properties

CAS No.

88524-66-7

Molecular Formula

C40H36O11

Molecular Weight

692.7 g/mol

IUPAC Name

2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1

InChI Key

FEAIYAOTVUYWQZ-AIQWNVMPSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O

Origin of Product

United States

Occurrence and Natural Source Studies of Kuwanon K

Identification of Kuwanon K in Morus Species (Mulberry Trees)

This compound has been identified as a natural constituent of the mulberry tree. Specifically, research has documented its isolation from a cultivated variety of Morus alba L., commonly known as the white mulberry tree. researchgate.net This compound is classified as a Diels-Alder type adduct, a category of natural products that are characteristic of the Morus genus. mdpi.comuniroma1.it These adducts are biosynthesized through a [4+2] cycloaddition of chalcones and dehydroprenyl polyphenols, resulting in a unique and complex chemical structure. mdpi.comuniroma1.it The isolation of this compound, alongside a related compound named Kuwanon L, was part of broader studies aimed at identifying the rich diversity of flavonoid derivatives within the mulberry tree's root bark. researchgate.net

The table below summarizes the findings regarding the natural occurrence of this compound.

CompoundIdentified SpeciesFamily
This compoundMorus alba L. (cultivated variety)Moraceae

Localization of this compound in Plant Tissues (e.g., Root Bark)

Research indicates that the root bark is the primary site for the accumulation of these complex flavonoids, which are part of the plant's secondary metabolism.

Plant PartCompound Presence
Root Bark Identified as the source of this compound
Leaves Not specified as a source of this compound
Stems Not specified as a source of this compound
Fruits Not specified as a source of this compound

Methodologies for Profiling this compound in Plant Extracts

The profiling of this compound and similar flavonoids in plant extracts involves a multi-step process of extraction, separation, and identification.

The initial isolation of this compound involved classical phytochemical techniques. The process began with the sequential extraction of dried mulberry root bark using solvents of increasing polarity, such as n-hexane, benzene, and finally ethyl acetate (B1210297), with this compound being found in the ethyl acetate fraction. researchgate.net This crude extract then underwent further separation using a series of chromatographic methods:

Polyamide Column Chromatography: An initial fractionation step.

Silica-gel Column Chromatography: Used for further separation of the fractions.

Preparative Thin-Layer Chromatography (TLC): The final step to isolate the pure compound. researchgate.net

Modern analytical chemistry now employs more advanced and efficient techniques for the profiling of flavonoids from Morus extracts. While the original study used older methods, the current standard for analyzing complex natural products like this compound would involve high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). anjs.edu.iqresearchgate.net These techniques offer superior separation and quantification capabilities. For structural elucidation and unambiguous identification, these chromatographic systems are often coupled with sophisticated detectors, most notably mass spectrometry (MS).

Modern methodologies applicable to profiling this compound and related Diels-Alder adducts include:

High-Performance Liquid Chromatography (HPLC): A foundational technique for separating compounds in a mixture. It is widely used for the analysis of various flavonoids in mulberry leaves and other plant tissues. anjs.edu.iqresearchgate.netsdkx.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful combination allows for both the separation of compounds and their identification based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of certainty. anjs.edu.iqresearchgate.net

UPLC-QToF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry): This is a high-resolution mass spectrometry technique used for the detailed analysis and identification of major flavonoids, such as other Kuwanon derivatives, in mulberry root bark extracts. mdpi.com

The table below outlines a comparison of classical and modern techniques for flavonoid profiling.

TechniqueTypeApplication
Solvent Extraction ClassicalInitial removal of compounds from plant matrix
Column Chromatography (Silica/Polyamide) ClassicalFractionation and separation of crude extracts
Thin-Layer Chromatography (TLC) Classical/ModernSeparation, purification, and qualitative analysis
High-Performance Liquid Chromatography (HPLC) ModernHigh-resolution separation and quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) ModernDefinitive identification and structural analysis

Chemical Synthesis and Synthetic Methodologies of Kuwanon K and Analogs

Challenges in Total Synthesis of Kuwanon K due to Intricate Stereochemistry

The total synthesis of this compound is challenging primarily due to its intricate stereochemistry and the need for regioselective modifications ontosight.ai. The cyclohexene (B86901) core, formed by the Diels-Alder reaction, contains multiple stereogenic centers, requiring precise control over the stereochemical outcome of the cycloaddition and subsequent transformations ontosight.airesearchgate.netwikipedia.org. Achieving the correct relative and absolute configuration of these centers is a major hurdle in developing efficient synthetic routes msu.edumdpi.com.

Chemo-Enzymatic Synthesis Approaches for Kuwanon Derivatives

Chemo-enzymatic synthesis, which integrates enzymatic transformations with chemical conversions, has emerged as a powerful approach for synthesizing complex natural products like kuwanon derivatives nih.govbeilstein-journals.org. This strategy leverages the high regio- and stereoselectivity offered by enzymes under mild conditions nih.govbeilstein-journals.orgresearchgate.net. For instance, Diels-Alderase enzymes have been explored to catalyze the key [4+2] cycloaddition step in the synthesis of kuwanons nih.govbeilstein-journals.org. Studies have shown that using Diels-Alderases can significantly improve the endo/exo selectivity compared to purely chemical methods nih.gov. Specific enzymes, such as Morus alba Diels-Alderase (MaDA), have demonstrated the ability to catalyze the Diels-Alder reaction between chalcone (B49325) derivatives, leading to the formation of the cyclohexene core found in kuwanons mdpi.combeilstein-journals.orgresearchgate.net. These enzymatic approaches can provide access to chiral natural products with high enantioselectivity beilstein-journals.orgresearchgate.net.

Asymmetric Diels-Alder Cycloaddition Strategies in Kuwanon Synthesis

The Diels-Alder reaction is a cornerstone in the synthesis of the kuwanon skeleton researchgate.netmdpi.com. To control the stereochemistry and achieve enantiopure products, asymmetric variants of this cycloaddition are employed msu.edupku.edu.cnnih.gov. This involves using chiral catalysts or auxiliaries to induce asymmetry during the formation of the cyclohexene ring msu.eduscielo.br.

Chiral Catalyst Applications (e.g., Chiral Boron-Lewis Acid Complexes)

Chiral Lewis acid complexes, particularly those involving boron, have been successfully utilized to promote asymmetric Diels-Alder cycloadditions in the synthesis of kuwanon analogs msu.edupku.edu.cnnih.govscielo.brnih.govpku.edu.cn. These catalysts coordinate to one of the reacting partners (typically the dienophile), creating a chiral environment that influences the approach of the diene, thereby controlling the stereochemical outcome scielo.br. Chiral VANOL or VAPOL ligands complexed with boron Lewis acids have been shown to be effective in promoting highly enantioselective Diels-Alder reactions for the synthesis of prenylflavonoid Diels-Alder natural products, including kuwanon derivatives msu.edupku.edu.cnnih.govnih.govpku.edu.cnacs.org.

Stereoselective Control in Cycloaddition Reactions (e.g., Endo/Exo Selectivity)

Controlling the stereochemical outcome of the Diels-Alder reaction, specifically the endo/exo selectivity, is crucial for synthesizing the correct diastereomer of kuwanons researchgate.netwikipedia.orgnih.gov. The endo transition state is often favored under thermal conditions due to secondary orbital interactions, but achieving high selectivity for either the endo or exo product can be challenging and depends on the specific reactants and reaction conditions researchgate.netwikipedia.orgarxiv.org. Lewis acid catalysis can influence this selectivity researchgate.net. Notably, in the synthesis of some kuwanon analogs, asymmetric Diels-Alder cycloaddition promoted by chiral VANOL or VAPOL/boron Lewis acids has shown high exo selectivity, which was previously uncommon in the synthesis of related compounds pku.edu.cnnih.govacs.org. The endo/exo diastereoselectivity can also be temperature-controlled in some Lewis acid-mediated biomimetic Diels-Alder cycloadditions used to construct the kuwanon skeleton researchgate.netnih.gov. Enzymatic approaches using different Diels-Alderases have also demonstrated the ability to control endo or exo selectivity with high efficiency researchgate.netresearchgate.net.

Biomimetic Transformations in Kuwanon Skeleton Construction

Biomimetic synthesis approaches aim to emulate the proposed biosynthetic pathways of natural products in the laboratory mdpi.commsu.edunih.gov. For kuwanons, which are believed to be biosynthesized via a Diels-Alder cycloaddition between prenylated flavonoid precursors, biomimetic strategies often involve the Lewis acid-mediated intermolecular [4+2] cycloaddition of appropriate chalcone and dehydroprenyl stilbene (B7821643) derivatives researchgate.netmdpi.comnih.gov. These reactions construct the characteristic cyclohexene skeleton with multiple stereogenic centers in a single step researchgate.netnih.gov. Acid-catalyzed intramolecular ketalization processes have also been used as biomimetic transformations to efficiently construct the polycyclic skeleton of kuwanol A, a related prenylflavonoid pku.edu.cnnih.govacs.org. Biomimetic dehydrogenation processes have also been employed to generate the necessary diene precursors for the Diels-Alder reaction msu.edunih.govpku.edu.cn.

Conclusion and Outlook in Kuwanon K Research

Summary of Key Mechanistic Insights into Kuwanon K Activity

While specific detailed mechanistic studies solely focused on this compound are less abundant in the provided search results compared to other kuwanons like Kuwanon C or Kuwanon A, the research on related prenylated flavonoids from Morus alba offers insights into potential mechanisms. Studies on other kuwanons indicate mechanisms involving the modulation of enzymatic activity, interaction with cellular pathways, and direct targeting of biological molecules. For instance, Kuwanon A has shown selective COX-2 inhibitory activity by interacting with residues at the enzyme's active site researchgate.net. Kuwanon C has been observed to inhibit SARS-CoV-2 infection by blocking the interaction between the viral spike protein and the ACE2 receptor mdpi.com. It also demonstrates antitumor effects by impacting cell cycle progression, disrupting mitochondrial membrane potential, increasing intracellular ROS levels, and inducing apoptosis nih.gov. Kuwanon V has been shown to influence neural stem cell fate by inhibiting ERK1/2 phosphorylation plos.org. These findings on related kuwanons suggest that this compound's mechanisms may involve similar interactions with enzymes, signaling pathways (such as inflammatory pathways or those involved in cell proliferation), and potentially direct antimicrobial actions. ontosight.aibiomedpharmajournal.org Further dedicated research is needed to precisely define the molecular targets and pathways modulated by this compound itself.

Challenges and Opportunities in this compound Research

One of the significant challenges in the research of natural compounds like this compound is the potential for limited sourcing and the complexities associated with their extraction and purification from natural sources. nih.govresearchgate.net Variability in the content of bioactive compounds in plants based on factors like harvest time, age of the tree, climate, and cultivation area also presents a challenge for consistent research and potential development. mdpi.com Another challenge in developing plant-derived compounds is understanding their drug metabolism and pharmacokinetic properties, as well as a lack of detailed knowledge regarding their specific molecular targets and mechanisms of action. nih.gov

Despite these challenges, the diverse biological activities observed for this compound and related kuwanons present significant opportunities. The potential for this compound as a lead compound for the development of new therapeutic agents, particularly in areas like antimicrobial or anti-inflammatory applications, is promising. ontosight.aibiomedpharmajournal.orgresearchgate.net The rich array of secondary metabolites, including prenylated flavonoids, found in Morus alba provides a fertile ground for discovering novel bioactive compounds. mdpi.com Advances in isolation, synthesis, and analytical techniques offer opportunities to overcome some of the sourcing and purification challenges. researchgate.net

Directions for Future Academic and Pre-Clinical Investigations

Future academic and pre-clinical investigations into this compound should prioritize several key areas. A crucial direction is the detailed elucidation of its specific molecular mechanisms of action. This involves identifying the precise enzymes, receptors, or signaling pathways that this compound interacts with to exert its biological effects. Techniques such as in vitro enzyme assays, receptor binding studies, and cell-based experiments coupled with '-omics' approaches could provide valuable insights.

Further research is also needed to explore the full spectrum of this compound's biological activities. While some activities have been indicated, comprehensive studies are required to confirm and expand upon these findings. Investigations into its potential effects on specific disease models in pre-clinical settings would be essential to assess its therapeutic potential.

Addressing the challenges related to sourcing and production is another important direction. Research into optimizing extraction methods, exploring sustainable sourcing strategies, or developing efficient synthetic or semi-synthetic routes for this compound could facilitate further research and potential development.

Finally, comparative studies with other prenylated flavonoids from Morus alba could help to understand the structure-activity relationships and identify key structural features responsible for specific biological activities. This could guide the design and synthesis of novel derivatives with enhanced potency or selectivity.

Q & A

Q. What methodologies are recommended for isolating and purifying Kuwanon K from natural sources?

this compound, a flavonoid derivative from Morus lhou root bark, requires optimized extraction protocols due to structural similarities with other Kuwanon compounds (e.g., Kuwanon H and G). Key steps include:

  • Solvent selection : Methanol or ethanol-based extraction followed by partitioning with ethyl acetate or n-butanol to enrich flavonoid content .
  • Chromatography : Use of column chromatography (silica gel, Sephadex LH-20) and HPLC for purification, with UV-Vis or NMR (¹H/¹³C) for structural validation .
  • Yield optimization : Adjusting parameters like temperature (20–40°C) and solvent-to-material ratio (10:1–20:1) to mitigate degradation .

Q. How can researchers validate the structural characterization of this compound?

Combine spectroscopic techniques:

  • NMR spectroscopy : Assign proton and carbon signals using 2D NMR (COSY, HSQC, HMBC) to confirm fused dihydrochalcone moieties .
  • Mass spectrometry : High-resolution ESI-MS to determine molecular formula (e.g., CₓHᵧO𝓏) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve absolute configuration and stereochemistry .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with known activities of related Kuwanons:

  • Antimicrobial : Broth microdilution against MRSA (MIC values) .
  • Antioxidant : DPPH/ABTS radical scavenging (IC₅₀) with quercetin as a positive control .
  • Enzyme inhibition : α-glucosidase/tyrosinase assays to assess antidiabetic or dermatological potential .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for Kuwanon compounds?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Experimental variables : Differences in solvent (DMSO vs. ethanol), cell lines, or bacterial strains .
  • Compound stability : Degradation during storage (-20°C recommended) or light exposure .
  • Solution : Replicate studies under standardized conditions and perform meta-analyses of existing data .

Q. What mechanistic studies are critical to elucidate this compound’s anticancer activity?

Build on findings from Kuwanon C (e.g., apoptosis induction in breast cancer cells):

  • Apoptosis pathways : Measure caspase-3/9 activation, Bax/Bcl-2 ratios via Western blot .
  • ROS and ER stress : Use fluorescent probes (e.g., DCFH-DA for ROS, Fluo-4 AM for Ca²⁺) and qPCR for UPR markers (ATF4, CHOP) .
  • In vivo validation : Xenograft models to assess tumor suppression and toxicity .

Q. How can researchers design experiments to evaluate this compound’s receptor antagonism (e.g., bombesin receptors)?

Follow protocols for Kuwanon H:

  • Competitive binding assays : Use ¹²⁵I-labeled GRP/NMB peptides in Swiss 3T3 fibroblasts or rat esophageal membranes .
  • Ki calculation : Apply Cheng-Prusoff equation to determine inhibition constants .
  • Specificity testing : Compare affinity for GRP-preferring vs. NMB-preferring receptors to avoid off-target effects .

Methodological Recommendations

  • Data reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) and adhere to FAIR principles .
  • Ethical compliance : Declare conflicts of interest and obtain ethics approval for in vivo studies .
  • Interdisciplinary collaboration : Partner with pharmacologists for mechanistic studies and chemists for synthetic analogs .

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